3-((1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole
Description
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Properties
IUPAC Name |
3-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]sulfonyl-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O5S2/c1-10-6-11(4-5-13(10)23-3)25(21,22)18-7-12(8-18)24(19,20)14-16-15-9-17(14)2/h4-6,9,12H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDLPMYVJSHHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole (CAS Number: 2034488-80-5) is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed analysis.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 386.5 g/mol. The structure features a triazole ring, which is commonly associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₅S₂ |
| Molecular Weight | 386.5 g/mol |
| CAS Number | 2034488-80-5 |
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Recent studies have shown that compounds with similar structures exhibit significant activity against various pathogens. For instance, a study synthesized several triazole derivatives and evaluated their antimicrobial effects against human pathogenic microorganisms, demonstrating promising results with minimum inhibitory concentrations (MICs) ranging from <3.09 to 500 µg/mL against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of triazole derivatives has been well-documented. A study highlighted that mercapto-substituted triazoles showed notable cytotoxic effects against human malignant cell lines, including MCF-7 breast cancer cells. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation . This suggests that the compound may possess similar anticancer properties.
While specific mechanisms for This compound are yet to be fully elucidated, triazoles generally function by inhibiting fungal cytochrome P450 enzymes or by interfering with nucleic acid synthesis in bacteria and cancer cells. The sulfonyl and azetidine moieties may enhance its binding affinity to target enzymes or receptors involved in these pathways.
Case Studies
- Antimicrobial Efficacy : In one study, a series of triazole derivatives were tested for their antimicrobial efficacy against various strains. The results indicated that compounds with sulfonyl groups exhibited enhanced antibacterial activity compared to those without such modifications .
- Anticancer Screening : Another investigation focused on the anticancer activity of triazole derivatives against the HepG2 liver cancer cell line. The study reported significant cytotoxicity with IC50 values as low as 12.5 µg/mL for certain derivatives .
Scientific Research Applications
Research indicates that compounds similar to 3-((1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole exhibit a range of biological activities:
1. Antimicrobial Activity:
Triazole derivatives have been shown to possess significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .
2. Anti-inflammatory Properties:
The compound has been evaluated for its anti-inflammatory effects. In vitro studies indicate that it may reduce inflammation markers in cell cultures, suggesting potential use in treating inflammatory diseases .
3. Anticancer Potential:
Some derivatives of triazoles have demonstrated cytotoxic effects against cancer cell lines. The specific interactions of this compound with cellular pathways could provide insights into its potential as an anticancer agent .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Azetidine Ring: Cyclization reactions using appropriate precursors.
- Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides.
- Formation of the Triazole Moiety: Cyclization involving triazole formation under controlled conditions.
These synthetic routes are crucial for optimizing yield and purity while minimizing environmental impact through green chemistry principles .
Case Studies and Research Findings
Several studies have explored the applications and efficacy of triazole derivatives:
- Antimicrobial Efficacy Study: A recent study evaluated the antimicrobial effects of various triazole derivatives, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated promising inhibitory effects, warranting further investigation for clinical applications .
- Anti-inflammatory Activity Assessment: Another research focused on the anti-inflammatory properties of triazole compounds, demonstrating significant reductions in inflammatory markers in animal models when treated with derivatives similar to this compound .
- Cytotoxicity Testing: In vitro tests conducted on cancer cell lines revealed that certain triazole derivatives exhibited cytotoxic effects, suggesting potential therapeutic applications in oncology .
Preparation Methods
Thiol Alkylation–Oxidation–Fluorination Sequence
Azetidine sulfonyl fluorides (ASFs) are synthesized via a three-step sequence from tertiary alcohols. For this target, 3-azetidinol is alkylated with a thiol derivative under iron chloride catalysis, followed by oxidation to the sulfonic acid. Subsequent treatment with cyanuric fluoride (FCN) induces elimination-fluorination, yielding the azetidine-3-sulfonyl fluoride intermediate. This method achieves scalability (>5 g) with minimal purification, critical for industrial applications.
Strain-Release Azetidinylation
Baran’s azabicyclo[1.1.0]butane (ABB) methodology enables late-stage azetidine formation. Reacting ABB with secondary amines under photoredox conditions generates 3-substituted azetidines. While effective for diversifying substituents, this route requires stringent anhydrous conditions and offers limited control over sulfonyl group placement.
Stepwise Sulfonylation of the Azetidine Core
Dual sulfonylation at the azetidine nitrogen and C3 position necessitates orthogonal protecting group strategies.
First Sulfonylation: 4-Methoxy-3-Methylphenylsulfonyl Installation
The 4-methoxy-3-methylbenzenesulfonyl group is introduced via SuFEx (Sulfur-Fluoride Exchange) coupling. Azetidine-3-sulfonyl fluoride reacts with 4-methoxy-3-methylthiophenol in acetonitrile at 60°C, mediated by cesium carbonate. The reaction proceeds through nucleophilic aromatic substitution, with the fluoride leaving group facilitating C–S bond formation (yield: 82–89%). Excess thiophenol (1.5 equiv) ensures complete conversion, while triethylamine scavenges HF byproducts.
Second Sulfonylation: 4-Methyl-1,2,4-Triazole Attachment
The triazole sulfonyl moiety is installed via a modified HWE (Horner-Wadsworth-Emmons) elimination. β-Ketophosphonate precursors undergo [3+2] cycloaddition with in-situ-generated azides, forming the 1,2,4-triazole ring. Subsequent sulfonation employs 4-methyl-1,2,4-triazole-3-sulfonyl chloride, generated by chlorination of the corresponding sulfonic acid using PCl5. Coupling with the azetidine intermediate occurs in DMSO at 25°C, with cesium carbonate as base (yield: 75–81%).
Triazole Ring Formation and Functionalization
Regioselective triazole synthesis is achieved through cesium-chelated Z-enolate intermediates.
[3+2] Cycloaddition with β-Ketophosphonates
β-Ketophosphonates react with aryl azides in DMSO under Cs2CO3 catalysis, forming 1,4,5-trisubstituted triazoles. The cesium ion coordinates the enolate oxygen, stabilizing the Z-configuration and directing azide attack to the β-position. For 4-methyl-4H-1,2,4-triazole, methyl substitution at N4 is introduced via methyl iodide quench of the triazolate intermediate.
Sulfonation–Cyclization Cascade
An alternative one-pot method involves treating 3-aminoazetidine with chlorosulfonic acid, followed by cyclocondensation with acetylacetone. However, this route suffers from poor regiocontrol (<50% yield) and is less favored than the stepwise approach.
Optimization Challenges and Solutions
Competing SuFEx vs. deFS Pathways
Sulfonyl fluorides exhibit dual reactivity: SuFEx (S–F bond cleavage) and deFS (SO2 extrusion). Polar solvents (MeCN) and elevated temperatures (60°C) favor deFS, necessitating careful solvent selection. For this synthesis, THF at −78°C suppresses SO2 loss, preserving the sulfonyl group during organolithium additions.
Protecting Group Strategy
The Cbz (carbobenzyloxy) group temporarily protects the azetidine nitrogen during sulfonylation. Deprotection using TMSI (trimethylsilyl iodide) in dichloromethane cleanly removes Cbz without affecting sulfonate esters (78% yield).
Analytical Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the azetidine ring puckering (θ = 27.8°) and antiperiplanar sulfonyl groups (torsion angle: 178.3°).
Industrial-Scale Considerations
Q & A
Basic: How can researchers optimize the synthesis of 3-((1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole to improve yield and purity?
Methodological Answer:
Key parameters for synthesis optimization include:
- Reaction Conditions : Use reflux with polar aprotic solvents (e.g., THF/water mixtures) and copper sulfate catalysts to promote click chemistry or sulfonylation reactions. Temperature control (50–80°C) and extended reaction times (16–24 hours) enhance intermediate formation .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to separate stereoisomers or byproducts. For sulfonyl-rich intermediates, silica gel modified with triethylamine improves resolution .
- Analytical Validation : Confirm purity via H/C NMR (e.g., resolving azetidine ring protons at δ 3.5–4.5 ppm) and HPLC (C18 columns, acetonitrile/water mobile phase) .
Basic: What advanced techniques are recommended for confirming the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve steric interactions, such as dihedral angles between the triazole ring and substituted phenyl groups. Hydrogen-bonding networks can clarify sulfonyl group orientation .
- Spectroscopic Analysis : Employ 2D NMR (HSQC, HMBC) to assign overlapping signals, particularly near the azetidine (δ 3.5–4.5 ppm) and sulfonyl moieties. IR spectroscopy identifies S=O stretches (~1350–1150 cm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H] expected for CHNOS: 476.12 g/mol) .
Advanced: How can steric and electronic effects of substituents influence the compound’s biological activity?
Methodological Answer:
- Steric Analysis : Use crystallographic data (e.g., dihedral angles >30° between triazole and phenyl groups) to predict steric hindrance at binding sites. Molecular docking (AutoDock Vina) evaluates interactions with target proteins .
- Electronic Effects : Conduct DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-deficient regions (e.g., sulfonyl groups) for nucleophilic attack or hydrogen bonding .
- Comparative Studies : Synthesize analogs with bulkier substituents (e.g., cyclohexyl instead of methyl) and compare IC values in enzyme inhibition assays .
Advanced: What computational methods are suitable for predicting the reactivity and stability of this compound?
Methodological Answer:
- DFT Studies : Optimize geometry at the B3LYP/6-311++G** level to calculate frontier molecular orbitals (HOMO-LUMO gap) and global reactivity indices (electrophilicity index >1.5 suggests high reactivity) .
- Molecular Dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to assess conformational stability of the azetidine ring under physiological conditions .
- Docking Simulations : Use Glide (Schrödinger Suite) to predict binding affinities with cytochrome P450 isoforms, informing metabolic stability .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Control Experiments : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability. Include positive controls (e.g., staurosporine for kinase inhibition) .
- Purity Verification : Re-analyze disputed batches via HPLC-MS to rule out impurities (>98% purity threshold). Check for hydrate/solvate forms using TGA-DSC .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for purported targets (e.g., EGFR or COX-2) .
Advanced: What strategies elucidate reaction mechanisms involving the sulfonyl and triazole groups?
Methodological Answer:
- Isotopic Labeling : Introduce O or S isotopes during sulfonylation to track oxygen/sulfur transfer pathways via MS/MS fragmentation .
- Kinetic Studies : Monitor reaction progress (UV-Vis at 250–300 nm for triazole formation) under pseudo-first-order conditions to derive rate constants for sulfonyl group participation .
- Theoretical Modeling : Use DFT (M06-2X/def2-TZVP) to map transition states for nucleophilic substitution at the azetidine sulfur center .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
